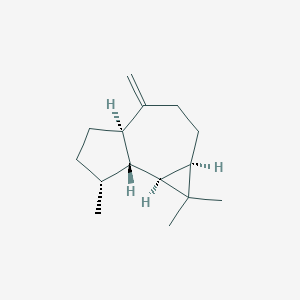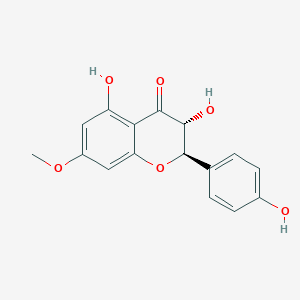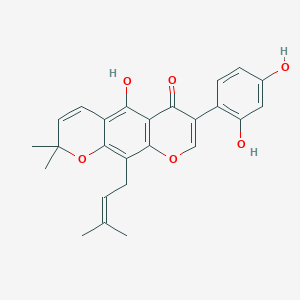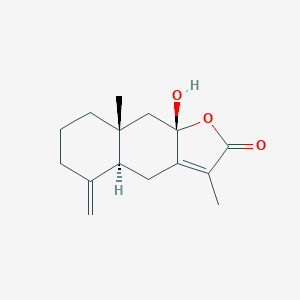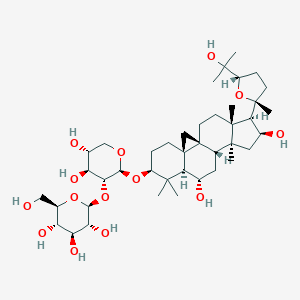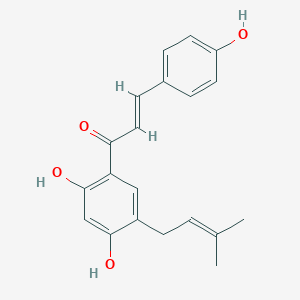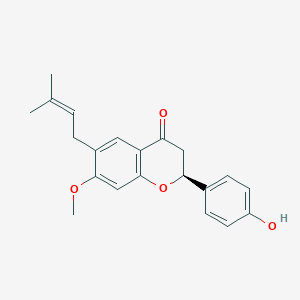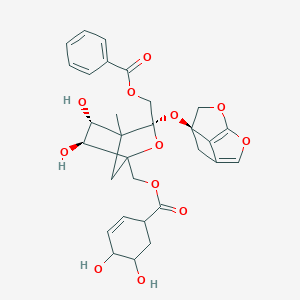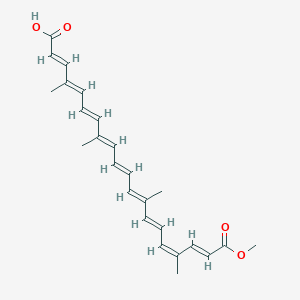
Bixine
Vue d'ensemble
Description
Bixin is an apocarotenoid found in the seeds of the achiote tree (Bixa orellana) from which it derives its name. It is commonly extracted from the seeds to form annatto, a natural food coloring, containing about 5% pigments of which 70–80% are bixin .
Synthesis Analysis
Bixin biosynthesis involves three genes from Bixa orellana, native to tropical America. These genes code for lycopene cleavage dioxygenase, bixin aldehyde dehydrogenase, and norbixin carboxyl methyltransferase, which catalyze the sequential conversion of lycopene into bixin . Bixin can also be loaded on polymeric nanoparticles for various applications .Molecular Structure Analysis
Bixin interacts with eight different skin cancer targets and has the lowest binding energy compared to the standard drug, 5-fluorouracil .Chemical Reactions Analysis
Bixin does not promote chemical interactions (reactions) with the polymeric matrix, preserving its physicochemical characteristics and its molecular structures . It isomerizes into trans-bixin (β-bixin), the double-bond isomer .Physical And Chemical Properties Analysis
Bixin is soluble in fats and alcohols but insoluble in water. Upon exposure to alkali, the methyl ester is hydrolyzed to produce the dicarboxylic acid norbixin, a water-soluble derivative .Applications De Recherche Scientifique
Applications dans l'industrie alimentaire
Le bixine est largement utilisé dans l'industrie alimentaire en raison de ses propriétés colorantes. Il s'agit d'un diapocaroténoïde liposoluble qui confère une couleur jaune à orange. Les applications courantes comprennent la coloration des produits laitiers comme le beurre, le fromage et la margarine, ainsi que les viandes et les confiseries .
Applications pharmacologiques
Le this compound a été étudié pour son potentiel dans le traitement des maladies auto-immunes, du cancer et des troubles inflammatoires. Des documents de recherche et de brevets ont révélé diverses utilisations thérapeutiques de Bixa Orellana L., dont le this compound est dérivé .
Applications en science des matériaux
Des recherches innovantes ont exploré l'utilisation du this compound dans de nouveaux pigments hybrides et la conversion photon-courant dans les cellules solaires. Ces applications tirent parti des propriétés uniques du this compound pour faire progresser les sciences des matériaux .
Applications cosméceutiques
L'industrie cosméceutique a étudié l'utilisation de Bixa Orellana L. pour divers avantages liés à la peau. Les propriétés du this compound sont exploitées pour les produits et traitements de soins de la peau .
Propriétés antioxydantes
Le this compound est reconnu pour ses propriétés antioxydantes. Des études se sont concentrées sur la purification du this compound à partir de graines de roucou et sur l'évaluation de son efficacité en tant qu'antioxydant lorsqu'il est chargé sur des nanoparticules polymériques .
Mécanisme D'action
Target of Action
Bixin, a cis-carotenoid and an apocarotenoid, is known to target multiple organ toxicity including cancer, metabolic syndrome, renal dysfunction, neurodegeneration, cardiovascular diseases, and inflammation . It is approved as a canonical Nrf2 inducer, PPAR α/γ agonist, and TLR4/NFκB antagonist . It also targets ATP binding cassette transporters in cancer cells .
Mode of Action
Bixin interacts with its targets to manage various diseases and their underlying signaling targets . It mediates its effects through its antioxidant, anti-inflammatory, and antiapoptotic properties . For instance, it has been shown to inhibit toll-like receptor 4/nuclear factor-kappa B (TLR4/NF-κB), phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) and thioredoxin-interacting protein/NOD-like receptor protein 3 (TXNIP/NLRP3) inflammasome mechanisms .
Biochemical Pathways
Bixin affects multiple biochemical pathways related to its targets. It mediates multiple organ toxicity including cancer, metabolic syndrome, renal dysfunction, neurodegeneration, cardiovascular diseases, and inflammation related to their up/downstream signaling pathways . The bixin metabolic pathway was proposed as early as 20 years ago . Two new genes BoCCD1 and BoCCD4 have been identified that participate in the biosynthesis of bixin aldehyde, which is the first product of bixin biosynthesis .
Pharmacokinetics
Bixin is soluble in fats, alcohols, and organic solvents but insoluble in water, making it a hydrophobic compound . In the presence of alkali, the methyl ester of bixin is hydrolyzed and converted to norbixin, a water-soluble derivative . Bixin loaded on polymeric nanoparticles has shown promising antioxidant and anti-inflammatory effects against cigarette smoke exposure .
Result of Action
Bixin’s action results in the management of various diseases and their underlying signaling targets . It mediates multiple organ toxicity including cancer, metabolic syndrome, renal dysfunction, neurodegeneration, cardiovascular diseases, and inflammation related to their up/downstream signaling pathways . It has been shown to prevent increases in superoxide anion and total bronchoalveolar lavage leukocyte levels in mice exposed to cigarette smoke .
Action Environment
Bixin is chemically unstable during isolation or in different thermal, light, pH, and oxygen conditions, then it converts into trans-bixin (β-bixin) . Its synthesis has been shown to be regulated by endogenous and environmental cues, such as irradiance and light quality, salt stress, DNA methylation status, and microRNAs . Bixin exhibits different configurations against solvent, light, temperature, oxygen, oxidant elements, heating period, and pHs .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Bixin interacts with various enzymes, proteins, and other biomolecules. It is chemically unstable during isolation or in different thermal, light, pH, and oxygen conditions, then it converts into trans-bixin (β-bixin) .
Cellular Effects
Bixin influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism. It mediates multiple organ toxicity including cancer, metabolic syndrome, renal dysfunction, neurodegeneration, cardiovascular diseases, and inflammation related to their up/downstream signaling pathways by its antioxidant, anti-inflammatory, and antiapoptotic effects .
Molecular Mechanism
Bixin exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is approved as canonical Nrf2 induction, PPAR α/γ agonist, and TLR4/NFκB antagonist .
Temporal Effects in Laboratory Settings
The effects of Bixin change over time in laboratory settings. This includes information on Bixin’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Bixin vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Bixin is involved in various metabolic pathways, including any enzymes or cofactors that it interacts with. This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
Bixin is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Bixin and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
| { "Design of the Synthesis Pathway": "Bixin can be synthesized through a multi-step process starting from isoeugenol. The key steps involve oxidation, esterification, and decarboxylation.", "Starting Materials": [ "Isoeugenol", "Pyridinium chlorochromate (PCC)", "Acetic anhydride", "Sodium hydroxide", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Oxidation of isoeugenol with PCC to form vanillin", "Esterification of vanillin with acetic anhydride to form vanillin acetate", "Decarboxylation of vanillin acetate with sodium hydroxide to form bixin", "Purification of bixin by recrystallization from methanol", "Acidification of bixin with hydrochloric acid to obtain bixin as a solid" ] } | |
| 6983-79-5 | |
Formule moléculaire |
C25H30O4 |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
(2E,4E,6E,8E,10E,12E,14E)-20-methoxy-4,8,13,17-tetramethyl-20-oxoicosa-2,4,6,8,10,12,14,16,18-nonaenoic acid |
InChI |
InChI=1S/C25H30O4/c1-20(12-8-14-22(3)16-18-24(26)27)10-6-7-11-21(2)13-9-15-23(4)17-19-25(28)29-5/h6-19H,1-5H3,(H,26,27)/b7-6+,12-8+,13-9+,18-16+,19-17?,20-10+,21-11+,22-14+,23-15? |
Clé InChI |
RAFGELQLHMBRHD-VFYVRILKSA-N |
SMILES isomérique |
C/C(=C\C=C\C=C(/C)\C=C\C=C(C)C=CC(=O)OC)/C=C/C=C(\C)/C=C/C(=O)O |
SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)OC)C=CC=C(C)C=CC(=O)O |
SMILES canonique |
CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)OC)C=CC=C(C)C=CC(=O)O |
melting_point |
204 - 206 °C |
| 6983-79-5 | |
Description physique |
Solid |
Pictogrammes |
Acute Toxic; Irritant |
Synonymes |
6-Methyl hydrogen (9Z)-6,6'-diapocarotene-6,6'-dioate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


